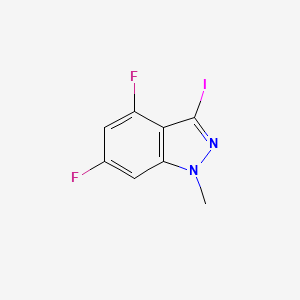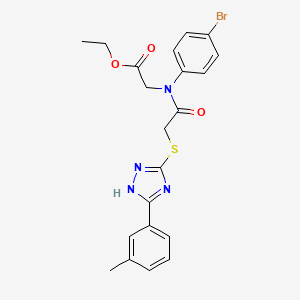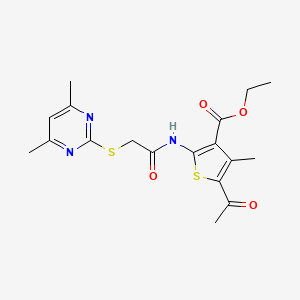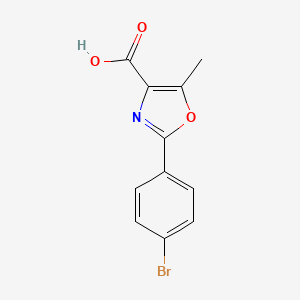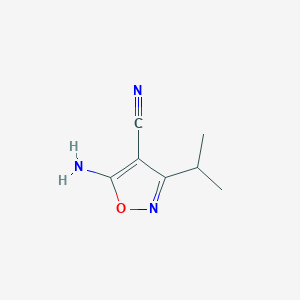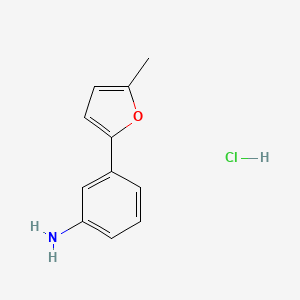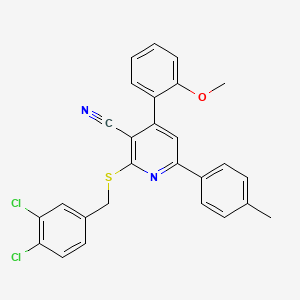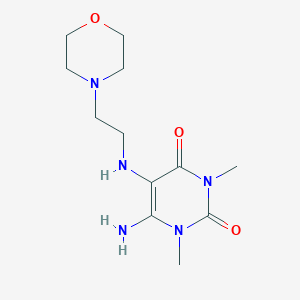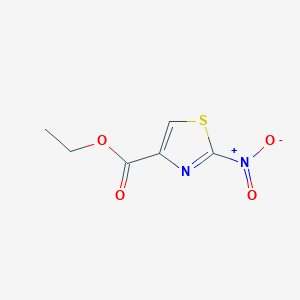
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is an organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a phenol group, a methylbenzylthio group, and an oxadiazole ring
Preparation Methods
The synthesis of 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol typically involves a multi-step process. One common synthetic route includes the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then reacted with hydrazine hydrate to form 4-methylbenzylthiosemicarbazide. The final step involves the cyclization of 4-methylbenzylthiosemicarbazide with phenyl chloroformate to yield this compound .
Chemical Reactions Analysis
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial and antifungal agent.
Medicine: Research has indicated its potential use in developing new pharmaceuticals for treating bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes and proteins. These interactions can disrupt the normal function of bacterial and fungal cells, leading to their death .
Comparison with Similar Compounds
4-(5-((4-Methylbenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol is unique due to its specific combination of functional groups. Similar compounds include:
4-(5-((4-Chlorobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol: This compound has a chlorobenzyl group instead of a methylbenzyl group.
4-(5-((4-Nitrobenzyl)thio)-1,3,4-oxadiazol-2-yl)phenol: This compound has a nitrobenzyl group instead of a methylbenzyl group. These similar compounds also exhibit biological activities but differ in their potency and spectrum of activity.
Properties
Molecular Formula |
C16H14N2O2S |
|---|---|
Molecular Weight |
298.4 g/mol |
IUPAC Name |
4-[5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazol-2-yl]phenol |
InChI |
InChI=1S/C16H14N2O2S/c1-11-2-4-12(5-3-11)10-21-16-18-17-15(20-16)13-6-8-14(19)9-7-13/h2-9,19H,10H2,1H3 |
InChI Key |
SJQANUHLOHZNFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


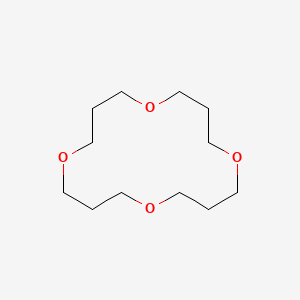
![2-(Difluoromethoxy)-6-mercaptobenzo[d]oxazole](/img/structure/B11774180.png)

